molecular formula C9H10N2O2 B1601872 2-Methyl-6-nitroindoline CAS No. 51134-82-8

2-Methyl-6-nitroindoline

Cat. No.: B1601872
CAS No.: 51134-82-8
M. Wt: 178.19 g/mol
InChI Key: OHJIGLMVDDKFPL-UHFFFAOYSA-N
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Description

2-Methyl-6-nitroindoline is a heterocyclic organic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6-position and a methyl group at the 2-position of the indoline ring makes this compound a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroindoline typically involves the nitration of 2-methylindoline. One common method is the nitration of 2-methylindoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitroindoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding indole derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: 2-Methyl-6-aminoindoline.

    Oxidation: 2-Methyl-6-nitroindole.

    Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-nitroindoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential use as pharmaceutical agents.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitroindoline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

    2-Methylindoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitroindoline: Lacks the methyl group, which can influence its biological activity and chemical reactivity.

    2-Methyl-5-nitroindoline: The position of the nitro group can affect the compound’s properties and applications.

Uniqueness: 2-Methyl-6-nitroindoline is unique due to the specific positioning of the nitro and methyl groups, which can influence its reactivity and biological activity. This makes it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

2-methyl-6-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-4-7-2-3-8(11(12)13)5-9(7)10-6/h2-3,5-6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIGLMVDDKFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566955
Record name 2-Methyl-6-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51134-82-8
Record name 2-Methyl-6-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-Methyl-6-nitroindoline

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